molecular formula C16H15ClO2 B5732666 1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone CAS No. 61035-75-4

1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone

Cat. No.: B5732666
CAS No.: 61035-75-4
M. Wt: 274.74 g/mol
InChI Key: KLCYTHYMSKBJJI-UHFFFAOYSA-N
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Description

1-{4-[(4-Chlorobenzyl)oxy]phenyl}-1-propanone is an aromatic ketone with a propanone backbone linked to a phenyl ring substituted with a 4-chlorobenzyl ether group. Its molecular formula is C₁₆H₁₅ClO₂, with a molecular weight of 274.75 g/mol (calculated). The 4-chlorobenzyloxy group introduces electronegativity and steric bulk, influencing reactivity and physicochemical properties. This compound is typically synthesized via nucleophilic substitution, where 4-hydroxypropiophenone reacts with 4-chlorobenzyl chloride under basic conditions (e.g., K₂CO₃ in ethanol) .

Properties

IUPAC Name

1-[4-[(4-chlorophenyl)methoxy]phenyl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClO2/c1-2-16(18)13-5-9-15(10-6-13)19-11-12-3-7-14(17)8-4-12/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCYTHYMSKBJJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=C(C=C1)OCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901221357
Record name 1-Propanone, 1-[4-[(4-chlorophenyl)methoxy]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901221357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61035-75-4
Record name 1-Propanone, 1-[4-[(4-chlorophenyl)methoxy]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61035-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Propanone, 1-[4-[(4-chlorophenyl)methoxy]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901221357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone can be synthesized through a multi-step process. One common method involves the reaction of 4-chlorobenzyl chloride with 4-hydroxyacetophenone in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. Continuous flow reactors and automated systems can be employed to enhance efficiency and yield. The use of catalysts and optimized reaction parameters can further improve the production process.

Chemical Reactions Analysis

Types of Reactions: 1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

  • Chemical Formula : C15H15ClO2
  • Molecular Weight : 276.74 g/mol
  • CAS Number : 580653

It features a propanone moiety linked to a chlorobenzyl ether, which contributes to its biological activity.

Cancer Treatment

One of the primary applications of 1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone is in cancer therapy. Research indicates that compounds of this class can inhibit Checkpoint Kinase 2 (CHK2), a critical regulator in the DNA damage response pathway. Inhibition of CHK2 can enhance the efficacy of existing chemotherapeutic agents by promoting apoptosis in cancer cells and preventing cell cycle progression. This mechanism is particularly relevant in the treatment of various proliferative conditions, including different cancer types .

Drug Development and Screening

The compound is utilized in drug discovery as a lead compound for developing new therapeutic agents. Its ability to modulate kinase activity makes it a valuable candidate for screening against various diseases mediated by aberrant kinase signaling pathways. The identification of its pharmacological profile can lead to the development of novel drugs targeting specific cancers or other proliferative diseases .

Inhibition of Phospholipidosis

Recent studies have highlighted the role of this compound in inhibiting lysosomal phospholipase A2 (LPLA2), which is implicated in drug-induced phospholipidosis—a condition characterized by the accumulation of phospholipids within lysosomes. By screening compounds for their ability to inhibit LPLA2, researchers can predict potential drug-induced toxicities during development, making this compound significant for safety assessments in pharmaceutical research .

Case Study 1: CHK2 Inhibition

A study demonstrated that this compound effectively inhibits CHK2 activity, leading to enhanced apoptosis in cancer cell lines when used in combination with DNA-damaging agents like etoposide. The results indicated that treatment with this compound resulted in a significant reduction in cell viability, underscoring its potential as an adjunct therapy in cancer treatment .

Case Study 2: Phospholipidosis Screening

In vitro assays employing this compound showed promising results in predicting phospholipidosis induced by various drugs. The compound's inhibitory effect on LPLA2 was quantified, revealing an IC50 value that supports its use as a standard reference compound for assessing drug-induced toxicity .

Data Table: Summary of Research Findings

Application AreaMechanism/TargetFindings/ResultsReferences
Cancer TreatmentInhibition of CHK2Promotes apoptosis; enhances efficacy of chemotherapy
Drug DevelopmentKinase modulationPotential lead compound for new therapeutics
Phospholipidosis ScreeningInhibition of LPLA2Predicts drug-induced toxicity; significant IC50 value

Mechanism of Action

The mechanism of action of 1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its antimicrobial activity could be due to the inhibition of bacterial enzymes, while its anticancer properties might involve the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyl Group

4-Benzyloxypropiophenone (C₁₆H₁₆O₂)
  • Molecular Weight : 240.30 g/mol .
  • Key Difference : Lacks the chloro substituent on the benzyl group.
  • Impact : Reduced polarity compared to the chloro analog, leading to lower solubility in polar solvents. The absence of chlorine also decreases molecular weight by ~34.45 g/mol.
4-((2,4-Dichlorobenzyl)oxy)-2-hydroxybenzaldehyde (C₁₄H₁₀Cl₂O₃)
  • Molecular Weight : 295.0 g/mol (ESI-MS: m/z 295.0 [M+H]⁺) .
  • Key Difference : Contains two chlorine atoms and an aldehyde group instead of a ketone.
  • Impact : The additional chlorine increases molecular weight and steric hindrance, while the aldehyde group enhances electrophilicity.
1-(4-Chlorophenyl)-2-methyl-1-propanone (C₁₀H₁₁ClO)
  • Molecular Weight : 182.65 g/mol .
  • Key Difference: A simpler structure with a chloro-substituted phenyl group directly attached to the propanone.

Functional Group Variations

1-(4-((4-Chlorobenzyl)oxy)phenyl)ethan-1-one (C₁₅H₁₃ClO₂)
  • Molecular Weight : 260.72 g/mol (calculated).
  • Key Difference: Ethanone (acetophenone) backbone instead of propanone.
  • Impact : Shorter carbon chain reduces hydrophobicity and may alter crystallization behavior .
4-((4-Chlorobenzyl)oxy)-2-hydroxybenzaldehyde (C₁₄H₁₁ClO₃)
  • Molecular Weight : 260.9 g/mol (ESI-MS: m/z 260.9 [M+H]⁺) .
  • Key Difference : Aldehyde functional group instead of ketone.
  • Impact : Higher reactivity in nucleophilic addition reactions compared to ketones.

Halogen and Heteroatom Substitutions

1-(4-Bromophenyl)-3-(4-chlorophenyl)propan-1-one (C₁₅H₁₂BrClO)
  • Molecular Weight : 323.61 g/mol .
  • Key Difference: Bromine substituent on one phenyl ring and chlorine on another.
1-(4-Phenylsulfanylphenyl)propan-1-one (C₁₅H₁₄OS)
  • Molecular Weight : 242.34 g/mol .
  • Key Difference : Sulfur atom in the benzylthioether group replaces oxygen.

Table 1: Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Yield (%) Key Functional Group
1-{4-[(4-Chlorobenzyl)oxy]phenyl}-1-propanone C₁₆H₁₅ClO₂ 274.75 N/A Propanone
4-Benzyloxypropiophenone C₁₆H₁₆O₂ 240.30 N/A Propanone
4-((4-Chlorobenzyl)oxy)-2-hydroxybenzaldehyde C₁₄H₁₁ClO₃ 260.9 49.1 Aldehyde
1-(4-Chlorophenyl)-2-methyl-1-propanone C₁₀H₁₁ClO 182.65 N/A Propanone

Table 2: Spectroscopic Data

Compound Name ESI-MS (m/z [M+H]⁺) Notable NMR Shifts (δ, ppm)
4-((4-Chlorobenzyl)oxy)-2-hydroxybenzaldehyde 260.9 Aromatic protons: 6.8–7.5
N-(4-Chlorobenzyl)pyrazole derivative N/A Aromatic protons: 7.2–7.8 (CDCl₃)

Biological Activity

1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone, also known as a derivative of benzophenone, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on antimicrobial, anti-inflammatory, and anticancer properties, supported by data from various studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H13ClO2\text{C}_{15}\text{H}_{13}\text{ClO}_{2}

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated the compound alongside various synthesized derivatives for their antibacterial activity against several microorganisms. The results demonstrated moderate to high antibacterial effects, particularly against Gram-positive bacteria.

CompoundMIC (μg/mL)Target Microorganism
This compound< 125Staphylococcus aureus, Escherichia coli
Other derivativesVariesVarious bacteria

The minimum inhibitory concentration (MIC) values for the compound were found to be lower than those for many commercial antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections .

Anti-inflammatory Activity

In addition to its antimicrobial effects, the compound has been investigated for anti-inflammatory properties. A study highlighted that certain derivatives of benzophenone, including this compound, inhibited key inflammatory mediators in vitro. The compound's ability to reduce the production of pro-inflammatory cytokines was significant, indicating its potential use in inflammatory diseases.

Anticancer Potential

The anticancer activity of this compound has also been explored. In vitro studies demonstrated that the compound inhibited cancer cell proliferation in various cancer lines. Notably, it showed promising results against breast and colon cancer cells.

Cancer Cell LineIC50 (μM)
MCF-7 (breast)12.5
HT-29 (colon)15.0

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G0/G1 phase, which was confirmed through flow cytometry analysis .

Case Studies

Several case studies have documented the biological activities of this compound:

  • Case Study 1 : A study on the antimicrobial efficacy of the compound against clinical isolates of E. coli demonstrated a significant reduction in bacterial load when treated with sub-MIC concentrations.
  • Case Study 2 : In a preclinical model of inflammation, administration of the compound resulted in reduced edema and inflammatory cell infiltration compared to controls, suggesting effective anti-inflammatory action.

Q & A

Synthesis and Optimization

1. Basic Question Q. What is the standard procedure for synthesizing 1-{4-[(4-chlorobenzyl)oxy]phenyl}-1-propanone? Methodological Answer: The compound is typically synthesized via nucleophilic aromatic substitution. A mixture of 4-hydroxyacetophenone (25 mmol) and 4-chlorobenzyl chloride (30 mmol) is refluxed in absolute ethanol with anhydrous K₂CO₃ (50 mmol) as a catalyst for 6 hours. Reaction completion is monitored by TLC, followed by precipitation in cold water. The product is recrystallized from ethanol .

2. Advanced Question Q. How can reaction conditions be optimized to improve yield and purity? Methodological Answer:

  • Catalyst Screening : Replace K₂CO₃ with phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems.
  • Solvent Effects : Test polar aprotic solvents (e.g., DMF) to stabilize intermediates, though ethanol remains preferred for environmental safety .
  • Temperature Control : Reduce reflux time by using microwave-assisted synthesis (e.g., 2 hours at 120°C), which may increase yield by 15–20% .

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